7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core with a 3-methoxybenzyl group and a propyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-propyl-2H-chromen-2-one and 3-methoxybenzyl alcohol.
Etherification Reaction: The key step involves the etherification of the chromen-2-one core with the 3-methoxybenzyl group. This is usually achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxybenzyl group can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-propyl-2H-chromen-2-one: Lacks the methoxybenzyl group, which may result in different biological activities.
7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one: Similar structure but with a different substitution pattern on the benzyl group.
4-propyl-2H-chromen-2-one: The simplest form without any additional substituents.
Uniqueness
7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one is unique due to the presence of both the 3-methoxybenzyl and propyl groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-5-15-11-20(21)24-19-12-17(8-9-18(15)19)23-13-14-6-4-7-16(10-14)22-2/h4,6-12H,3,5,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPSMDUGIIGOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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